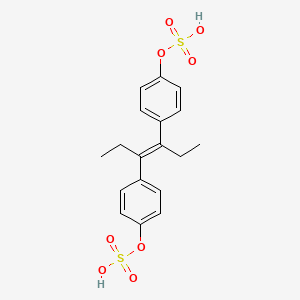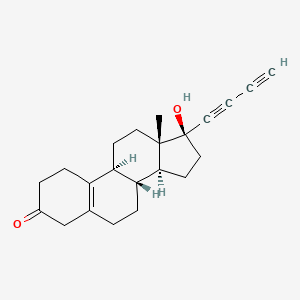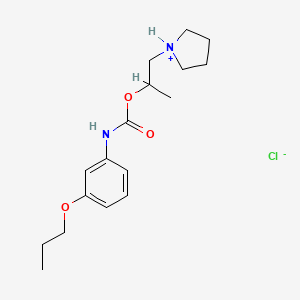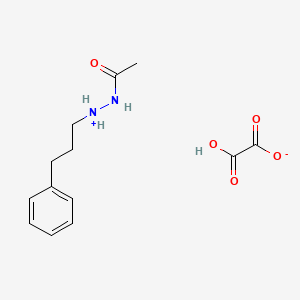
acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate typically involves the acylation of 3-phenylpropylamine with acetic anhydride, followed by the reaction with glyoxylic acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include dichloromethane or ethanol
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be tailored for specific applications in research and industry.
Applications De Recherche Scientifique
Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate
- 5-Acetamido-2-hydroxy benzoic acid derivatives
Uniqueness
Compared to similar compounds, this compound offers unique properties such as:
- Enhanced Bioavailability: Improved absorption and distribution in biological systems.
- Selective Targeting: Greater specificity for certain molecular targets, reducing off-target effects.
- Versatility: Broad range of applications across different scientific disciplines .
Propriétés
Numéro CAS |
15139-11-4 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
acetamido(3-phenylpropyl)azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C11H16N2O.C2H2O4/c1-10(14)13-12-9-5-8-11-6-3-2-4-7-11;3-1(4)2(5)6/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6) |
Clé InChI |
AFDFLYDVRPFYLR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N[NH2+]CCCC1=CC=CC=C1.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
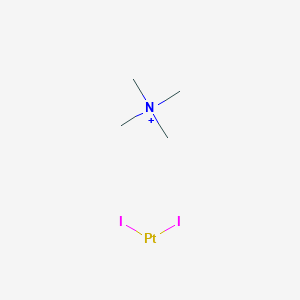


![Acetamide, N-[2-(cyanomethyl)phenyl]-](/img/structure/B13736128.png)
![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
